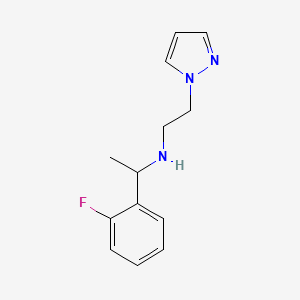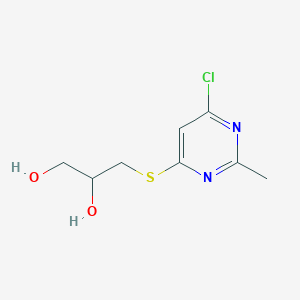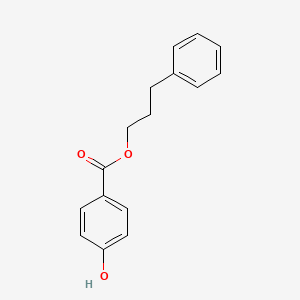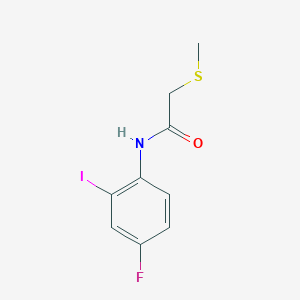
N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring, along with a hydroxyethyl and propyl group attached to the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodobenzoic acid, 2-aminoethanol, and propylamine.
Amidation Reaction: The first step involves the conversion of 2-iodobenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with 2-aminoethanol to form N-(2-hydroxyethyl)-2-iodobenzamide.
Alkylation Reaction: The final step involves the alkylation of N-(2-hydroxyethyl)-2-iodobenzamide with propylamine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom in the compound can be reduced to form the corresponding deiodinated benzamide derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form various substituted benzamide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated benzamide derivatives.
Substitution: Formation of various substituted benzamide derivatives.
科学的研究の応用
Chemistry: N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of iodine-containing compounds with biological molecules. It may also serve as a precursor for the synthesis of radiolabeled compounds for imaging studies.
Medicine: this compound has potential applications in medicinal chemistry. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it valuable for various industrial applications.
作用機序
The mechanism of action of N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide depends on its specific application. In medicinal chemistry, its mechanism may involve interactions with molecular targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, while the hydroxyethyl and propyl groups can influence the compound’s solubility and bioavailability. The exact molecular pathways involved would depend on the specific biological or pharmacological context.
類似化合物との比較
N-(2-hydroxyethyl)-2-iodobenzamide: Similar structure but lacks the propyl group.
N-(2-hydroxyethyl)-2-bromobenzamide: Similar structure but contains a bromine atom instead of iodine.
N-(2-hydroxyethyl)-2-chlorobenzamide: Similar structure but contains a chlorine atom instead of iodine.
Uniqueness: N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of hydroxyethyl and propyl groups further enhances its versatility in various applications.
特性
分子式 |
C12H16INO2 |
|---|---|
分子量 |
333.16 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide |
InChI |
InChI=1S/C12H16INO2/c1-2-7-14(8-9-15)12(16)10-5-3-4-6-11(10)13/h3-6,15H,2,7-9H2,1H3 |
InChIキー |
WXUZIOPUMNGIRF-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCO)C(=O)C1=CC=CC=C1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14913750.png)











